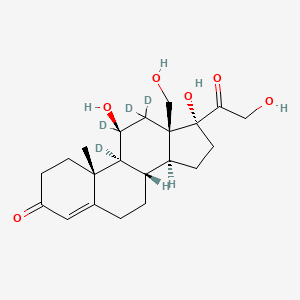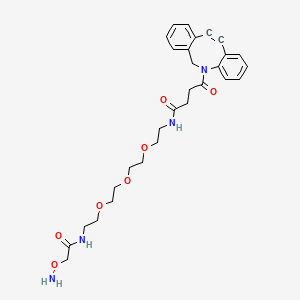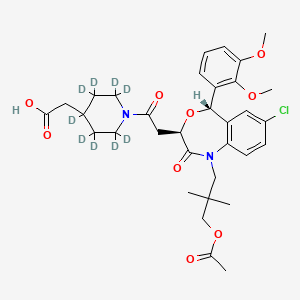
c-Kit-IN-3 (L-tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Kit-IN-3 (L-tartrate): is a potent and selective inhibitor of the c-KIT kinase. It has shown significant efficacy in inhibiting the activity of c-KIT wild-type and mutant forms, particularly the T670I mutation . This compound is primarily used for research purposes, especially in the study of gastrointestinal stromal tumors (GIST) and other cancers where c-KIT plays a crucial role .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions: c-Kit-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, c-Kit-IN-3 is used to study the inhibition of kinase activity and to develop new kinase inhibitors .
Biology: In biological research, it is used to investigate the role of c-KIT in cell signaling pathways and its impact on cell proliferation and apoptosis .
Medicine: In medical research, c-Kit-IN-3 is studied for its potential therapeutic applications in treating cancers, particularly those involving c-KIT mutations .
Industry: In the pharmaceutical industry, c-Kit-IN-3 is used in the development of new drugs targeting c-KIT-related pathways .
Mecanismo De Acción
c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in c-KIT-dependent cells . The molecular targets include c-KIT wild-type and mutant forms, particularly the T670I mutation .
Comparación Con Compuestos Similares
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases, including c-KIT.
Imatinib: A well-known c-KIT inhibitor used in the treatment of chronic myeloid leukemia and GIST.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Uniqueness: c-Kit-IN-3 is unique in its high selectivity and potency against c-KIT, particularly the T670I mutation, which is often resistant to other inhibitors . This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H26ClF3N2O10 |
|---|---|
Peso molecular |
667.0 g/mol |
Nombre IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
WPLXVFQLVREXNR-LREBCSMRSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


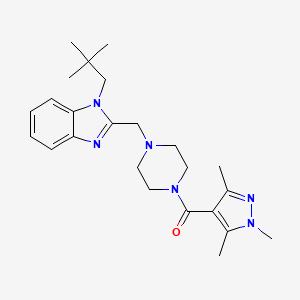
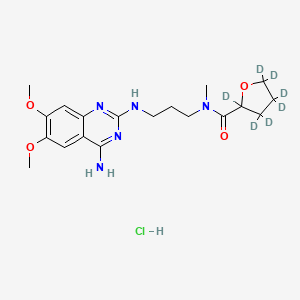
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
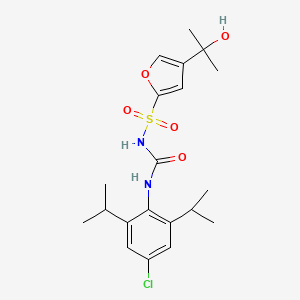
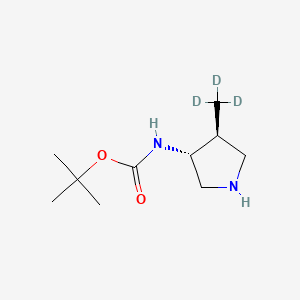


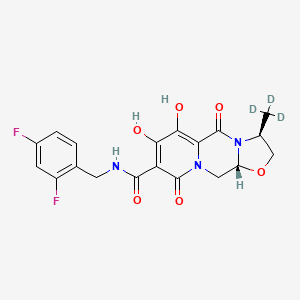
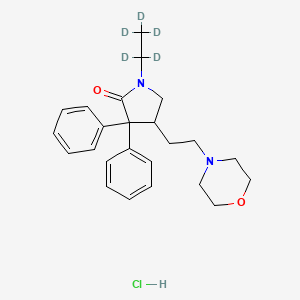
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
